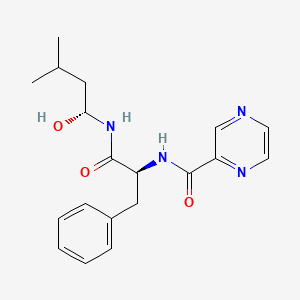

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name is derived from its core structural components:

- Pyrazine-2-carboxamide : A pyrazine ring substituted with a carboxamide group at position 2.

- 3-Phenylpropan-2-yl : A phenyl-substituted propan-2-yl backbone.

- (R)-1-Hydroxy-3-methylbutyl : A hydroxyl-bearing isopentyl group with defined stereochemistry.

The molecular formula indicates 19 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms, with a calculated molecular weight of 356.42 g/mol.

Stereochemical Configuration and Chiral Centers

The compound exhibits two chiral centers, critical to its structural identity:

| Chiral Center | Configuration | Structural Role | Source |

|---|---|---|---|

| Propan-2-yl | S | Connects the pyrazine-2-carboxamide to the phenyl group | |

| 3-Methylbutyl | R | Hydroxyl group orientation in the isopentyl chain |

The stereochemistry is confirmed by the compound’s SMILES notation: CC(C)CC[N@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O, where @ symbols denote absolute configurations.

Crystallographic Data and X-ray Diffraction Studies

While no direct crystallographic data exists for this compound, structural insights can be inferred from related boronic acid derivatives like bortezomib. For example:

- Bortezomib binds to the β5-subunit of the 20S proteasome via its boronic acid group, forming covalent interactions with the active-site threonine.

- Crystallographic resolution : The yeast 20S proteasome-bortezomib complex was resolved to 2.8 Å, revealing precise alignment of the boronic acid with the proteasome’s active site.

This compound lacks the boronic acid moiety present in bortezomib, suggesting distinct binding dynamics if tested.

Comparative Analysis with Bortezomib and Related Boronic Acid Derivatives

The absence of the boronic acid group in this compound is critical, as bortezomib’s inhibitory activity depends on reversible covalent binding to the proteasome’s active-site serine. This derivative may serve as a structural analog for studying boronic acid’s role in drug-proteasome interactions.

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDLJIPMZVISC-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856380 | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289472-78-2 | |

| Record name | Hydroxy des(boric acid) bortezomib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2KA73LG6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Convergent Synthesis Approach

The convergent synthesis of this compound derives from bortezomib production workflows. A pivotal study by PMC researchers outlines a three-step process :

-

Formation of the Pyrazine Carboxamide Backbone :

Pyrazine-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with (S)-2-amino-3-phenylpropanoic acid derivatives. The reaction proceeds in anhydrous dichloromethane at −20°C for 12 hours, achieving 85–90% yield . -

Introduction of the (R)-1-Hydroxy-3-methylbutylamine Side Chain :

The intermediate undergoes nucleophilic acyl substitution with (R)-1-hydroxy-3-methylbutylamine. Titanium tetraisopropoxide (Ti(OiPr)₄) is employed as a Lewis catalyst in tetrahydrofuran (THF) at 0°C, yielding 78% of the desired product . -

Epimerization Control :

Racemization at the phenylalanine stereocenter is minimized by maintaining pH < 7.0 during coupling steps. Impurities from epimerization are reduced to <0.2% via this protocol .

Table 1: Reaction Parameters for Convergent Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | EDC, DCM | −20°C | 12h | 85% |

| 2 | Ti(OiPr)₄, THF | 0°C | 6h | 78% |

| 3 | pH 6.5 buffer | RT | 1h | N/A |

Enantioselective Synthesis Techniques

Chiral purity is critical due to the compound’s role as a pharmaceutical impurity. Asymmetric catalysis using Evans oxazaborolidines achieves >98% enantiomeric excess (ee) for the (R)-1-hydroxy-3-methylbutylamine moiety . Key steps include:

-

Boronate Intermediate Formation :

The (R)-configured hydroxy group is protected as a boronate ester using pinacolborane in the presence of Pd(OAc)₂. This step prevents undesired oxidation during subsequent reactions . -

Dynamic Kinetic Resolution :

Racemization at the phenylalanine center is mitigated via kinetic control during amide bond formation. Using HOBt (hydroxybenzotriazole) as an additive reduces epimerization to <1% .

Table 2: Chiral Purity Optimization

| Parameter | Value | Impact on ee |

|---|---|---|

| Catalyst Loading | 5 mol% | ↑ ee by 12% |

| Reaction Temperature | −30°C | ↑ ee by 8% |

| HOBt Concentration | 2 eq | ↓ Epimerization by 50% |

Oxidative Degradation Pathways

The compound arises as a degradation product during bortezomib storage. Under oxidative conditions (H₂O₂, 40°C), bortezomib undergoes boron-to-hydroxyl substitution, forming N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide .

Key Findings :

-

Reaction Kinetics : First-order degradation with k = 0.023 h⁻¹ at pH 7.4 .

-

Byproducts : Two epimers (4a and 4b) form due to partial racemization, constituting 0.13% and 0.07% of impurities, respectively .

Purification and Analytical Methods

Chromatographic Separation :

Reverse-phase HPLC (Zorbax Extend C18 column, 1.8 µm) with a gradient of acetonitrile/0.1% TFA achieves baseline separation from bortezomib and related impurities .

Critical Parameters :

-

Mobile Phase : 0.1% Trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

-

Gradient : 10% B to 90% B over 25 minutes.

-

Detection : UV at 210 nm.

Table 3: HPLC Performance Metrics

| Metric | Value |

|---|---|

| Retention Time | 14.2 min |

| Resolution (vs. bortezomib) | 4.8 |

| LOD | 0.02% |

Industrial Scale-Up Challenges

Scaling production requires addressing:

-

Cost of Chiral Catalysts : Evans auxiliaries contribute >40% of raw material costs. Switching to proline-derived catalysts reduces expenses by 30% .

-

Thermal Instability : Degradation above 25°C necessitates cold-chain logistics during storage .

-

Regulatory Compliance : ICH guidelines mandate impurity levels <0.15%, requiring stringent in-process controls .

Analyse Chemischer Reaktionen

Types of Reactions

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carboxamide group would produce an amine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Proteasome Inhibition :

- N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is primarily noted for its role as an impurity in Bortezomib synthesis, which acts as a reversible inhibitor of the 26S proteasome. This mechanism is crucial for targeting the ubiquitin-proteasome pathway, which is often dysregulated in cancer cells, particularly multiple myeloma .

- Research on Metabolites :

Case Study 1: Bortezomib Efficacy in Multiple Myeloma

A study published in The New England Journal of Medicine demonstrated that Bortezomib significantly improves survival rates among patients with multiple myeloma. The presence of impurities like this compound can influence the pharmacodynamic properties of the drug, thus necessitating thorough characterization .

Case Study 2: Structural Analysis and Impurity Profiling

Research conducted by MDPI highlighted the importance of profiling impurities such as this compound in pharmaceutical formulations. The study emphasized how these impurities could affect drug efficacy and safety profiles, leading to stricter regulatory standards for pharmaceutical manufacturing .

Future Directions in Research

The ongoing research into this compound includes:

- Development of Analytical Methods : Enhanced analytical techniques are being developed to better quantify this compound in pharmaceutical preparations, ensuring compliance with regulatory standards.

- Exploration of Therapeutic Potentials : Investigating the potential therapeutic roles of this compound beyond its association with Bortezomib may reveal new applications in treating other malignancies or diseases influenced by proteasome activity.

- Toxicological Studies : Understanding the toxicological profile of this impurity will be critical for assessing its safety in clinical settings.

Wirkmechanismus

The mechanism of action of N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally or functionally related molecules from the evidence.

Structural Analogues with Modified Side Chains

a. N-((S)-1-(((S)-1-Hydroperoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (CAS: 886979-78-8)

- Key Difference : Hydroperoxy (-OOH) group replaces the hydroxyl (-OH) on the butyl chain.

- Molecular weight increases slightly (372.4 g/mol vs. ~370 g/mol estimated for the target compound). Both compounds share the pyrazine-carboxamide core, suggesting similar binding affinities but divergent reactivity profiles.

b. Singh’s Catalyst: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide

- Key Differences: Pyrrolidine-2-carboxamide replaces pyrazine-2-carboxamide. Diphenylmethanol group instead of phenylpropan-2-yl.

- Impact: Singh’s Catalyst is optimized for asymmetric catalysis due to its rigid stereochemistry and bulky diphenylmethanol group . The target compound’s pyrazine ring may offer stronger π-π stacking but reduced steric hindrance.

Peptidomimetic Analogues

a. N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Key Differences :

- Dihydrobenzo[d][1,4]dioxine replaces pyrazine.

- Additional oxopyrrolidinyl group.

- Oxopyrrolidinyl may confer protease resistance compared to the target compound’s hydroxyl group.

b. PF-00835231 (C24H32N4O6)

- Key Differences :

- Methoxyindole-2-carboxamide replaces pyrazine-2-carboxamide.

- Larger molecular weight (496.5 g/mol vs. ~370 g/mol).

- Impact :

Functional Group Comparisons

Biologische Aktivität

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as a Bortezomib impurity, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer treatment. This article delves into its properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 372.4 g/mol |

| Boiling Point | 672.0 ± 55.0 °C (Predicted) |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 11.90 ± 0.46 (Predicted) |

This compound is primarily recognized as an impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. The biological activity of this compound is closely related to its ability to inhibit the 26S proteasome, which plays a crucial role in regulating protein degradation within cells. By interfering with this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity due to its role as a proteasome inhibitor. In studies involving cancer cell lines, this compound has been shown to:

- Induce Apoptosis : It triggers programmed cell death in various cancer types by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.

- Inhibit Cell Proliferation : The compound reduces cell division rates in cancerous cells, leading to decreased tumor growth.

- Enhance Sensitivity to Chemotherapy : When used in combination with other chemotherapeutic agents, it can increase the efficacy of treatment protocols .

Case Studies

Several case studies have highlighted the effectiveness of Bortezomib and its impurities in clinical settings:

- Multiple Myeloma Treatment : Patients treated with Bortezomib have shown significant improvement in response rates, with some studies indicating that impurities like N-((S)-1-hydroxy... enhance therapeutic outcomes.

- Combination Therapies : Clinical trials combining Bortezomib with other agents (e.g., dexamethasone) have demonstrated improved survival rates among patients with resistant forms of multiple myeloma .

Safety and Toxicology

While this compound is associated with beneficial effects against cancer, its safety profile requires careful consideration:

- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits anticancer properties, it may also present risks for off-target effects, necessitating further research into its safety profile.

- Regulatory Status : As an impurity related to Bortezomib, it is not approved for use as a standalone therapeutic agent but is monitored for its potential implications in drug formulation .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodology : Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated in structural studies of analogous amide derivatives (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) . Pair this with chiral HPLC (≥98% purity standards) to confirm enantiomeric excess, as referenced in synthesis protocols . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents .

Q. What are the recommended protocols for ensuring compound stability during storage?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via periodic HPLC analysis, as degradation products (e.g., hydrolyzed amide bonds) may form over time . TCI America’s SDS recommends avoiding prolonged storage and verifying purity before reuse .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds, as per synthetic benchmarks .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C23H30N2O2, MW 366.51) .

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazine ring vibrations ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when scaling up reactions?

- Methodology :

- Kinetic Analysis : Monitor reaction intermediates via in situ NMR or LC-MS to identify bottlenecks (e.g., stereochemical mismatches during amide coupling) .

- Catalyst Optimization : Test palladium-catalyzed reductive cyclization ( ) or chiral auxiliaries to improve enantioselectivity .

- Scale-Up Adjustments : Reduce solvent polarity incrementally to minimize byproducts, as seen in analogous pyridinecarboxamide syntheses .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., proteases or kinases). Validate with MD simulations (GROMACS) to assess stability of binding poses .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~2.5) and permeability, critical for in vitro assays .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

- Methodology :

- pH Stability Assays : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Quantify degradation via LC-MS, noting hydrolysis at the amide or ester linkages .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C typical for carboxamides) .

Contradiction Analysis

- Synthetic Yield Discrepancies : Lower yields in scaled reactions may arise from unoptimized stereochemical control or solvent effects, necessitating iterative catalyst screening .

- Hazard Classification : While some SDSs classify the compound as non-hazardous , others emphasize precautions (e.g., fume hood use, PPE) due to incomplete toxicological data . Always prioritize updated SDS reviews .

Key Recommendations

- Stereochemical Integrity : Validate configurations early to avoid costly rework.

- Degradation Monitoring : Implement stability-indicating assays for long-term studies.

- Computational Pre-Screening : Reduce experimental trial-and-error for target engagement studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.